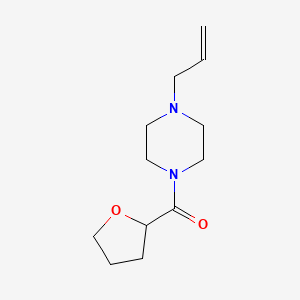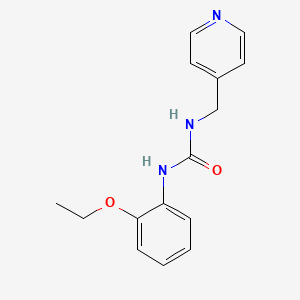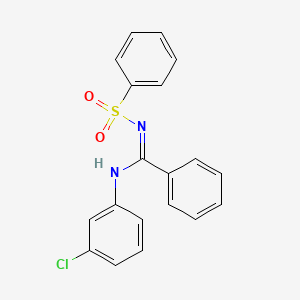![molecular formula C18H22FN3O B5315216 [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)
[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol is not fully understood. However, it is believed to act as a selective dopamine D3 receptor antagonist. This activity is thought to be responsible for its antipsychotic and antidepressant effects. It may also act on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic effects. It has also been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. In addition, it has been found to have anxiolytic effects, possibly through its action on the GABAergic system.
实验室实验的优点和局限性
One of the main advantages of [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol is its selectivity for the dopamine D3 receptor. This selectivity makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in some experiments. In addition, its potential therapeutic applications are still being explored, and further research is needed to fully understand its effects.
未来方向
There are several potential future directions for research on [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and nicotine addiction. It has also been suggested that this compound may have potential applications in the treatment of neuropathic pain. Further research is needed to fully explore these potential therapeutic applications. In addition, more studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
合成方法
The synthesis of [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol involves a series of chemical reactions. The first step involves the reaction of 3-fluorobenzylamine with 4-methylpyrimidin-2-ylcarbonyl chloride to form a key intermediate. This intermediate is then reacted with piperidine and formaldehyde to obtain the final product, [4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol. The synthesis method has been optimized to yield high purity and high-quality product.
科学研究应用
[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to possess a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been found to have potential applications in the treatment of addiction, neuropathic pain, and other neurological disorders.
属性
IUPAC Name |
[4-[(3-fluorophenyl)methyl]-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-14-5-8-20-17(21-14)22-9-6-18(13-23,7-10-22)12-15-3-2-4-16(19)11-15/h2-5,8,11,23H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQOGGFQQCMYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)(CC3=CC(=CC=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)
![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide](/img/structure/B5315204.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)

![3-(allylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5315220.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)